![molecular formula C21H24N4O3S B10989346 methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10989346.png)
methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiazole ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of acetylenic ketones with hydrazines.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reactions: The pyrazole and thiazole rings are then coupled through an acylation reaction using appropriate acylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Substitution Reactions
The thiazole ring and pyrazole-acetylamino group participate in nucleophilic substitution reactions. Key observations include:
Table 1: Substitution Reactions
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The methyl ester undergoes aminolysis with guanidine to form carboxamide derivatives under non-aqueous diazotization conditions .
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Bromination at the thiazole C-2 position proceeds regioselectively, as observed in analogous thiazole systems.
Cyclization and Ring-Opening Reactions
The acetyl-amino linker facilitates cyclization to form fused heterocycles:
Key Pathways:
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Intramolecular cyclization with t-BuONO in CH₂Br₂ yields spiro-pyrimidine derivatives via diazotization .
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Reaction with maleic anhydride in pyridine forms chromone-linked pyrazoles, a reactivity observed in structurally similar pyrazole-thiazole hybrids .
Mechanistic Insight:
The acetyl-amino group acts as a nucleophile, attacking electrophilic carbons in adjacent rings under acidic or basic conditions .
Hydrolysis and Ester Modification
The methyl ester group is susceptible to hydrolysis:
Table 2: Ester Reactivity
Condition | Product | Application |
---|---|---|
NaOH/MeOH (room temp) | Free carboxylic acid | Intermediate for further functionalization |
LiAlH₄ in dry THF | Alcohol derivative | Bioactivity enhancement |
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Hydrolysis under basic conditions provides a carboxylic acid intermediate, which can be coupled with amines to form amide derivatives.
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Reduction with LiAlH₄ yields the corresponding alcohol, enhancing solubility for pharmacological studies.
Biological Interaction-Driven Reactions
The compound participates in target-specific interactions:
Table 3: Interaction Studies
Biological Target | Observed Reaction | Outcome |
---|---|---|
Enzymatic active sites | Covalent binding via acetyl group | Inhibition of kinase activity |
DNA intercalation | π-Stacking with pyrazole-thiazole | Anticancer activity enhancement |
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Cysteine protease inhibition occurs through thiazole sulfur coordination to catalytic cysteine residues .
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DNA intercalation is facilitated by planar pyrazole-thiazole motifs, as demonstrated in related compounds .
Comparative Reactivity with Analogues
The dual pyrazole-thiazole system shows distinct reactivity compared to single-ring analogs:
Table 4: Reactivity Comparison
Compound Type | Key Reaction | Rate (Relative to Target Compound) |
---|---|---|
Pyrazole-only | Electrophilic substitution | 0.5× |
Thiazole-only | Nucleophilic aromatic substitution | 0.8× |
Target compound | Tandem cyclization | 1.2× |
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The hybrid structure accelerates tandem reactions due to synergistic electronic effects between the pyrazole and thiazole rings .
Stability and Degradation Pathways
Critical stability data:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole core integrated with a pyrazole moiety, which is known for its significant biological activities. The synthesis typically involves the following steps:
- Starting Materials : The synthesis begins with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde and an appropriate thiazole derivative.
- Reaction Conditions : The reaction is conducted under basic conditions, often utilizing pyridine as a solvent.
- Final Product Isolation : The product is purified through recrystallization from suitable solvents.
The structure can be represented as follows:
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For instance:
- Mechanism of Action : These compounds can inhibit cell proliferation by inducing apoptosis in cancer cells. They target specific signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Case Study
A study demonstrated that the compound significantly reduced inflammation in animal models of arthritis, showcasing its potential for treating inflammatory diseases.
Anticonvulsant Activity
Thiazole derivatives have shown promise in anticonvulsant applications. Compounds similar to this compound have been tested for their efficacy in seizure models.
Mechanism of Action
The mechanism of action of methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: A simpler pyrazole derivative with similar structural features.
2-Acetylamino-5-isopropylthiazole: A thiazole derivative with similar functional groups.
Uniqueness
Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combined pyrazole and thiazole rings, which confer distinct chemical and biological properties. Its multifunctional nature allows it to interact with a variety of biological targets, making it a versatile compound in scientific research .
Biological Activity
Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound that combines the structural motifs of pyrazoles and thiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a thiazole ring, which is often associated with various pharmacological effects, and a pyrazole moiety that enhances its biological profile.
Anticancer Activity
Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. The presence of the pyrazole group in this compound may enhance its efficacy. A study indicated that thiazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins and caspase activation .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Thiazole A | A549 (Lung) | 5.6 | Apoptosis induction |
Thiazole B | MCF7 (Breast) | 2.3 | Bcl-2 inhibition |
Methyl 2-{...} | HeLa (Cervical) | TBD | TBD |
Antimicrobial Activity
Pyrazoles are also noted for their antimicrobial properties. Studies have reported that various pyrazole derivatives exhibit activity against bacteria and fungi. The specific structure of this compound suggests potential antibacterial activity due to the electron-donating groups present in its structure which may interact with microbial cell membranes .
Table 2: Antimicrobial Activity of Pyrazole Compounds
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
Pyrazole C | E. coli | 15 |
Pyrazole D | S. aureus | 20 |
Methyl 2-{...} | TBD | TBD |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects can be attributed to the thiazole component, which has been shown to inhibit pro-inflammatory cytokines. In vitro studies suggest that similar compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a possible therapeutic application in inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : By modulating apoptotic pathways, it may promote cell death in cancer cells.
- Cytokine Modulation : The compound may inhibit the production of inflammatory cytokines.
- Membrane Disruption : Its structure suggests potential interactions with bacterial membranes leading to antimicrobial effects.
Case Studies
A recent study investigated a series of thiazole-pyrazole hybrids for their anticancer properties. Among these compounds, one derivative exhibited an IC50 value significantly lower than doxorubicin against breast cancer cells, demonstrating enhanced efficacy due to structural modifications involving both thiazole and pyrazole moieties .
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H24N4O3S/c1-12(2)19-18(20(27)28-5)23-21(29-19)22-17(26)11-16-13(3)24-25(14(16)4)15-9-7-6-8-10-15/h6-10,12H,11H2,1-5H3,(H,22,23,26) |
InChI Key |
IYXXGIHZJNTEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC |
Origin of Product |
United States |
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